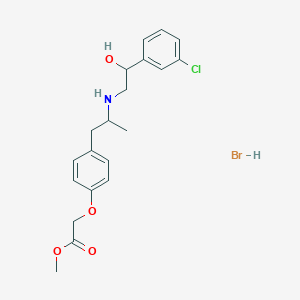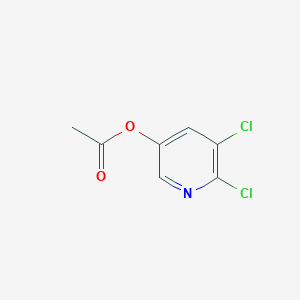
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Übersicht
Beschreibung
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes an ethoxy group, a hydroxyphenyl group, and a propionic acid methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-ethoxy-3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may employ more robust catalysts and solvents to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-ethoxy-3-(4-oxo-phenyl)-propionic acid methyl ester.
Reduction: Formation of 2-ethoxy-3-(4-hydroxy-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxy-3-(4-methoxy-phenyl)-propionic acid methyl ester
- 2-Ethoxy-3-(4-hydroxy-phenyl)-butanoic acid methyl ester
- 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Uniqueness
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an ethoxy group and a hydroxyphenyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H16O4 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
DIXVAQSVTSCKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester](/img/structure/B8640005.png)









![6-Methoxyspiro[chromane-2,4'-piperidine]-4-one](/img/structure/B8640083.png)



